2,4-Diaminopyrimidine
Overview
Description
2,4-Diaminopyrimidine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. It is a pyrimidine derivative with amino groups at the 2 and 4 positions, which can be further substituted to yield compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives involves various strategies, including C5-alkylation, cyclization, and reductive amination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by alkylation or cyclization, followed by conversion to free phosphonic acids . Another approach involves the reductive amination of intermediates, such as 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile, to afford target compounds with potential inhibitory activity against dihydrofolate reductase . Additionally, the synthesis of 2,4-diaminopyrimidine nucleosides from cytidine has been described, highlighting an efficient route with high yields and minimal chromatographic steps .
Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. For example, the presence of an electron-donating nitrogen linked to C6 can change the preferred site of hydrolysis, leading to different oxopyrimidine isomers . The intramolecular hydrogen bonding within 2-ureido-4-ferrocenylpyrimidines and their ability to form complementary hydrogen bonds with guests like 2,6-diaminopyridine have been supported by XRD analysis and theoretical calculations .
Chemical Reactions Analysis
2,4-Diaminopyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, and hydrolysis. The reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield 5-halogen-substituted derivatives . Hydrolysis of the amino groups in condensed 2,4-diaminopyrimidine systems is a common method for synthesizing oxo-substituted pyrimidines, with the hydrolysis site influenced by substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminopyrimidine derivatives are closely related to their molecular structure and substituents. For instance, the introduction of a 6-methylthio bridge to an aryl group in 2,4-diaminopyrido[2,3-d]pyrimidines can lead to compounds with selective inhibitory activity against dihydrofolate reductase . The intermolecular interactions and self-assembly processes of 2-acylamino and 2,4-bis(acylamino)pyrimidines have been analyzed by DFT, X-ray diffraction, and NMR spectral studies, revealing the importance of multiple noncovalent interactions .
Scientific Research Applications
Antifolate Drugs against Bacillus anthracis
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,4-Diaminopyrimidine-based antifolate drugs have been synthesized and evaluated against Bacillus anthracis, a bacterium that causes anthrax . The structures of these drugs are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
- Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
- Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .
Anti-Tubercular Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,4-Diaminopyrimidine has been used in the design and synthesis of a series of inhibitors against Mycobacterium tuberculosis (Mtb) . These inhibitors contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Hair Loss Treatment
- Scientific Field : Dermatology .
- Application Summary : 2,4-Diaminopyrimidine 3-oxide (2,4-DPO, Kopexil) and its derivative, Minoxidil, are used in hair loss treatment to reduce hair shedding and increase hair mass and density . It’s also used in a new topical hair loss lotion containing several hair growth promoters .
- Methods of Application : The lotion is applied twice daily for 3 months .
- Results : There was a statistically significant decrease in hair shedding and a corresponding increase in hair mass index (HMI) by month 3, which was maintained through month 6 .
Anti-Tubercular Activities (Continued)
- Scientific Field : Medicinal Chemistry .
- Application Summary : In a continuation of the previous study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These inhibitors have side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antifolate Drugs against Bacillus anthracis (Continued)
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
- Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
- Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .
Hydrogen Evolution Reaction Catalyst
- Scientific Field : Material Science .
- Application Summary : A pyrimidine-based molecule, 2,4-diaminopyrimidine (DAP), was used to combine with urea for preparing doped Graphitic Carbon Nitride (GCN) . The doped GCN sample, CN-DAP36, has a narrowed band gap, reduced photoluminescent emission, and longer carrier lifetime, as compared with the undoped GCN .
- Methods of Application : The doped GCN sample was prepared by combining 2,4-diaminopyrimidine with urea .
- Results : The optimal doped GCN sample, CN-DAP36, showed enhanced hydrogen evolution activity .
Anti-Tubercular Activities (Continued)
- Scientific Field : Medicinal Chemistry .
- Application Summary : In a continuation of the previous study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These inhibitors have side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Results : Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Antifolate Drugs against Bacillus anthracis (Continued)
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
- Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
- Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .
Hydrogen Evolution Reaction Catalyst
- Scientific Field : Material Science .
- Application Summary : A pyrimidine-based molecule, 2,4-diaminopyrimidine (DAP), was first used to combine with urea for preparing doped Graphitic Carbon Nitride (GCN) . The optimal doped GCN sample, CN-DAP36, has a narrowed band gap, reduced photoluminescent emission, and longer carrier lifetime, as compared with the undoped GCN .
- Methods of Application : The doped GCN sample was prepared by combining 2,4-diaminopyrimidine with urea .
- Results : The optimal doped GCN sample, CN-DAP36, showed enhanced hydrogen evolution activity .
Safety And Hazards
2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWASYJIRZXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166021 | |
Record name | 2,4-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine | |
CAS RN |
156-81-0 | |
Record name | 2,4-Diaminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyrimidinediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2,4-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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